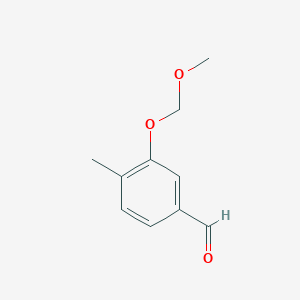

3-(Methoxymethoxy)-4-methylbenzaldehyde

Description

Contextual Significance of Functionalized Benzaldehydes in Contemporary Organic Synthesis

Functionalized benzaldehydes are cornerstone building blocks in modern organic synthesis, valued for their abundance and exceptional synthetic versatility. google.com The aldehyde functional group is highly reactive and can be readily transformed into a wide array of other functionalities, including carboxylic acids, benzylic alcohols, and imines. researchgate.net This reactivity makes them crucial intermediates for constructing more complex molecules. prepchem.com

Contemporary synthetic methods have increasingly focused on the direct functionalization of the benzaldehyde (B42025) ring itself. Catalytic C–H bond functionalization has emerged as a powerful strategy to introduce new substituents at positions ortho to the aldehyde group, a process that enhances molecular complexity efficiently. google.com Such methods, often employing transition-metal catalysts like palladium or iridium, can achieve diverse transformations including arylation, halogenation, and amidation. google.com The development of techniques using transient directing groups, which reversibly bind to the aldehyde, has further expanded the scope of these reactions, allowing for high regioselectivity without the need for permanent directing groups. The ability to serve as a substrate in these advanced C-H activation reactions, as well as in traditional transformations like Knoevenagel or Biginelli reactions, solidifies the role of functionalized benzaldehydes as privileged and indispensable structures in synthetic chemistry. researchgate.net

Overview of the Strategic Utility of the Methoxymethoxy (MOM) Protecting Group in Benzyl (B1604629) Systems

In multi-step organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl (-OH) groups, including those on a benzene (B151609) ring (phenols).

The MOM group is typically introduced by reacting an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). Its strategic utility stems from its distinct stability profile. A MOM ether is stable across a broad pH range (approximately 4 to 12) and is inert to many reagents used for oxidation, reduction, and those that are nucleophilic or basic in nature.

However, the MOM group is an acetal (B89532), which makes it sensitive to acidic conditions. This lability is the key to its strategic deployment; it can be selectively removed (deprotected) using various Brønsted or Lewis acids, often by simply refluxing in methanol (B129727) with a trace amount of hydrochloric acid, to regenerate the original hydroxyl group. This allows chemists to perform a sequence of reactions on other parts of the molecule that would be incompatible with a free hydroxyl group, and then cleanly unmask the hydroxyl group at a later stage. In benzyl systems, this strategy enables precise chemical modifications to other parts of the aromatic structure or to other functional groups attached to it.

Scope and Research Trajectory of 3-(Methoxymethoxy)-4-methylbenzaldehyde as a Synthetic Intermediate

The compound this compound is a functionalized aromatic aldehyde designed for application as a synthetic intermediate. Its structure is derived from the precursor 3-hydroxy-4-methylbenzaldehyde (B1330486), where the phenolic hydroxyl group has been protected as a MOM ether. This structural modification is a deliberate synthetic strategy to facilitate specific chemical transformations.

The primary purpose of protecting the phenolic hydroxyl group is to prevent its acidic proton from interfering with reactions targeting the aldehyde. With the hydroxyl group masked, the aldehyde moiety can undergo reactions with sensitive reagents, such as organometallics or strong bases, without undesirable side reactions. Once the desired modification at the aldehyde position is achieved, the MOM group can be readily cleaved under acidic conditions to reveal the free phenol (B47542), completing the synthetic sequence.

While the logical design of this compound points to its utility as a building block in complex, multi-step syntheses, it is not prominently featured as a key intermediate in a large volume of published academic research. It is commercially available, suggesting its use as a standard building block, potentially in proprietary industrial applications or specialized research areas. Its research trajectory appears to be that of a useful, but niche, component for constructing specific molecular architectures that require a protected 3-hydroxy-4-methylbenzaldehyde scaffold.

Data Tables

Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| CAS Number | 181069-73-8 | |

| InChI | InChI=1S/C10H12O3/c1-8-3-4-9(6-11)5-10(8)13-7-12-2/h3-6H,7H2,1-2H3 | |

| InChIKey | JIWJFTCFDGQHNV-UHFFFAOYSA-N | |

| SMILES | CC1=C(C=C(C=C1)C=O)OCOC |

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethoxy)-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8-3-4-9(6-11)5-10(8)13-7-12-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWJFTCFDGQHNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)OCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methoxymethoxy 4 Methylbenzaldehyde

Regioselective Formylation Strategies for Substituted Toluenes and Phenols

The introduction of a formyl group at a specific position on an aromatic ring is a critical step in the synthesis of many complex organic molecules. For precursors to 3-(methoxymethoxy)-4-methylbenzaldehyde, such as substituted toluenes and phenols, achieving the desired regioselectivity can be challenging.

Modified Reimer-Tiemann and Gattermann-Koch Formylation Approaches

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. wikipedia.org It typically involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. wikipedia.org The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate, which is electrophilic and preferentially attacks the electron-rich phenoxide ring at the ortho position. wikipedia.orgstackexchange.com For a substrate like 4-methylphenol (p-cresol), the Reimer-Tiemann reaction would primarily yield 2-hydroxy-5-methylbenzaldehyde. stackexchange.com However, the reaction can sometimes lead to a mixture of ortho and para isomers, and the yields can be moderate. wikipedia.orggoogle.com Modifications to the standard conditions, such as the use of phase-transfer catalysts or inclusion complexes with cyclodextrins, have been explored to improve selectivity and yield. wikipedia.orgnih.gov

The Gattermann-Koch reaction , on the other hand, is suitable for the formylation of alkylbenzenes like toluene (B28343). thermofisher.comscienceinfo.com This reaction utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride, often with a co-catalyst like copper(I) chloride. scienceinfo.comvaia.comvaia.com The reactive electrophile is believed to be the formyl cation, [HCO]+. scienceinfo.comwikipedia.org A significant limitation of the Gattermann-Koch reaction is its general inapplicability to phenol and phenol ether substrates. scienceinfo.comwikipedia.org A modification known as the Gattermann reaction uses hydrogen cyanide (or a precursor like zinc cyanide) and a Lewis acid, which is effective for formylating phenols and their ethers. thermofisher.comwikipedia.org

| Reaction | Substrate Type | Reagents | Typical Product from 4-Methylphenol | Key Features |

| Reimer-Tiemann | Phenols | CHCl₃, Base | 2-Hydroxy-5-methylbenzaldehyde | ortho-Formylation, involves dichlorocarbene intermediate. wikipedia.orgstackexchange.com |

| Gattermann-Koch | Alkylbenzenes | CO, HCl, AlCl₃/CuCl | p-Tolualdehyde | Not suitable for phenols or their ethers. scienceinfo.comwikipedia.org |

| Gattermann | Phenols, Phenolic Ethers | HCN (or Zn(CN)₂), HCl, Lewis Acid | 2-Hydroxy-5-methylbenzaldehyde | Avoids the harsh conditions of Gattermann-Koch for phenols. thermofisher.comwikipedia.org |

Ortho-Lithiation and Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.govwikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an appropriate electrophile to introduce a variety of functional groups. wikipedia.org

For the synthesis of this compound, a plausible precursor would be a toluene derivative bearing a DMG at the meta-position relative to the methyl group. The methoxymethoxy (MOM) group itself can act as a moderate DMG. organic-chemistry.org The lithiation of an O-aryl carbamate, followed by reaction with an electrophile, is a common DoM approach for synthesizing substituted phenols. researchgate.net The process involves the in situ protection of the carbamate, followed by ortho-lithiation and subsequent reaction. researchgate.net

The strength of the DMG is crucial for the success of the reaction. Strong DMGs include amides and carbamates, while ethers like the MOM group are considered moderate. organic-chemistry.org The choice of base and reaction conditions is also critical to prevent side reactions, such as the anionic Fries rearrangement. uwindsor.ca

Selective Protection of Phenolic Hydroxyls with the Methoxymethoxy Group

Protecting the reactive phenolic hydroxyl group is essential during multi-step syntheses. The methoxymethyl (MOM) ether is a widely used protecting group due to its stability under a range of conditions, particularly basic and weakly acidic environments. nih.gov

Optimized MOM-Ether Formation Protocols

The formation of a MOM ether typically involves the reaction of a phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base). nih.govchemicalbook.com However, due to the carcinogenic nature of MOM-Cl, alternative reagents have been developed. google.com Dimethoxymethane, in the presence of a suitable activating agent, provides a safer alternative for the methoxymethylation of phenols. google.com Another efficient method utilizes formaldehyde (B43269) dimethyl acetal (B89532) with a Lewis acid catalyst like zirconium(IV) chloride under solvent-free conditions. researchgate.netresearchgate.net

| Reagent | Catalyst/Base | Conditions | Advantages |

| Chloromethyl methyl ether (MOM-Cl) | N,N-Diisopropylethylamine | 0 °C to room temp. | High yielding. chemicalbook.com |

| Dimethoxymethane | Activating Agent | Varies | Safer alternative to MOM-Cl. google.com |

| Formaldehyde dimethyl acetal | Zirconium(IV) chloride | Room temp., solvent-free | Efficient, mild conditions. researchgate.netresearchgate.net |

Chemo- and Regioselective MOMylation Techniques

In molecules with multiple hydroxyl groups, achieving chemoselective protection can be challenging. The reactivity of different hydroxyl groups (e.g., primary, secondary, tertiary, phenolic) towards MOMylation can be exploited to achieve selectivity. Phenolic hydroxyls are generally more acidic and can often be selectively protected under specific conditions.

The development of methods for the selective deprotection of MOM ethers also enhances the utility of this protecting group. For instance, phenolic MOM ethers can be selectively cleaved in the presence of other protecting groups using reagents like silica-supported sodium hydrogen sulfate (B86663) or a combination of carbon tetrabromide and triphenylphosphine. organic-chemistry.orgnih.govtandfonline.com This selectivity allows for intricate synthetic planning where the MOM group can be removed at a specific stage without affecting other protected functionalities. tandfonline.com

Multi-Step Convergent and Linear Synthesis Routes

The synthesis of this compound can be approached through either a linear or a convergent strategy.

A linear synthesis would involve the sequential modification of a starting material, such as p-cresol (B1678582) (4-methylphenol). A possible linear sequence is outlined below:

Formylation: ortho-Formylation of p-cresol to yield 2-hydroxy-5-methylbenzaldehyde. This can be achieved via the Reimer-Tiemann reaction or a modified Gattermann reaction.

Protection: Protection of the resulting phenolic hydroxyl group as a MOM ether to give 2-(methoxymethoxy)-5-methylbenzaldehyde.

Oxidation and Rearrangement: A Baeyer-Villiger oxidation of the aldehyde to a formate (B1220265) ester, followed by hydrolysis, would yield the corresponding hydroquinone (B1673460) derivative.

Selective Methylation: Selective methylation of one of the hydroxyl groups would be required, which could be challenging.

Final Functional Group Manipulations: Further steps to arrive at the target structure.

A more efficient approach might be a convergent synthesis , where different fragments of the molecule are prepared separately and then combined. A potential convergent route could start with a pre-functionalized aromatic ring. For example, a synthesis could commence from 3-hydroxy-4-methylbenzoic acid.

A documented synthesis of a related compound, 3-methoxy-4-(methoxymethoxy)benzaldehyde, starts from 3-methoxy-4-hydroxybenzaldehyde. chemicalbook.com This highlights a common strategy where the core benzaldehyde (B42025) structure is established early, and the protecting group is introduced in a later step. An analogous route to this compound could start from 3-hydroxy-4-methylbenzaldehyde (B1330486), which would then be protected with a MOM group. The synthesis of this starting material itself would require regioselective methods.

For instance, a multi-step synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde involved a sequence starting from non-aromatic precursors, followed by cyclization, aromatization, and a series of functional group interconversions including formylation and a Baeyer-Villiger reaction to install the necessary oxygenation pattern. whiterose.ac.uk This demonstrates the complexity that can be involved in constructing highly substituted benzaldehydes.

Strategies Involving Pre-functionalized Aromatic Precursors

A primary and efficient strategy for the synthesis of this compound involves the use of a pre-functionalized aromatic precursor, specifically 3-hydroxy-4-methylbenzaldehyde. nih.govmolbase.com This starting material already contains the required benzaldehyde framework and the methyl group at the desired position. The synthesis then simplifies to the protection of the phenolic hydroxyl group at the 3-position as a methoxymethyl (MOM) ether.

This transformation is typically achieved by reacting 3-hydroxy-4-methylbenzaldehyde with a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl) or bromomethyl methyl ether, in the presence of a non-nucleophilic base. A common procedure, analogous to the synthesis of similar structures like 3-methoxy-4-(methoxymethoxy)benzaldehyde, involves dissolving the hydroxybenzaldehyde precursor in an anhydrous aprotic solvent like dichloromethane (B109758). chemicalbook.com A hindered amine base, such as N,N-diisopropylethylamine (DIPEA), is added to deprotonate the phenolic hydroxyl group, followed by the dropwise addition of the methoxymethylating agent. The reaction is often conducted at low temperatures to control reactivity. This method is highly effective, providing the target compound in high yield.

Below is a representative reaction scheme and data table for this synthetic approach.

Reaction Scheme:

Table 1: Synthesis of this compound from a Pre-functionalized Precursor

| Precursor | Reagent | Base | Solvent | Reaction Conditions | Product | Yield |

|---|

Sequential Functional Group Transformations for Target Compound Formation

The sequence would involve the following key steps:

Diazotization and Hydroxylation: The amino group of 4-methylaniline can be converted into a diazonium salt using sodium nitrite (B80452) and a strong acid. Subsequent hydrolysis of the diazonium salt introduces a hydroxyl group, yielding 4-methylphenol (p-cresol).

Ortho-Formylation: The next step is the introduction of the aldehyde group at the position ortho to the hydroxyl group. This can be achieved through various formylation reactions, such as the Reimer-Tiemann reaction (using chloroform and a strong base) or the Duff reaction (using hexamethylenetetramine). These reactions, however, can sometimes lead to mixtures of isomers.

Hydroxylation/Functional Group Interconversion: If the starting material was toluene, a sequence of nitration, reduction, diazotization, and then introduction of the hydroxyl and formyl groups would be required, adding significant complexity.

Methoxymethylation: Once 3-hydroxy-4-methylbenzaldehyde is formed, the final step is the protection of the hydroxyl group as a methoxymethyl ether, as described in the previous section.

This sequential approach allows for the synthesis of the target molecule from readily available starting materials but requires careful control of regioselectivity at each step to ensure the correct substitution pattern on the aromatic ring.

Green Chemistry Principles in the Synthesis of this compound

While specific green chemistry applications for the synthesis of this compound are not extensively reported, the principles of green chemistry offer a framework for improving the environmental performance of its known synthetic routes. The focus lies on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Catalyst Development for Environmentally Benign Synthetic Pathways

The synthesis of this compound, particularly the methoxymethylation step, can be made more environmentally benign through the development of advanced catalytic systems. The conventional method often uses stoichiometric amounts of a base like N,N-diisopropylethylamine, which can be difficult to separate from the product and generates salt waste.

Potential areas for catalyst development include:

Solid-Supported Catalysts: Immobilizing the base on a solid support (e.g., polymer resins or silica) could facilitate its removal from the reaction mixture by simple filtration. This would simplify the work-up procedure and potentially allow for the recycling of the base.

Organocatalysts: Research into organocatalysts that can promote the etherification reaction under milder conditions and with higher selectivity could lead to more sustainable processes.

Solvent-Free and Reduced-Solvent Methodologies

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). The use of dichloromethane in the synthesis of this compound is a target for improvement due to its environmental and health concerns.

Potential alternative methodologies include:

Use of Greener Solvents: Replacing dichloromethane with more environmentally friendly solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME) could significantly improve the green credentials of the synthesis.

Solvent-Free Conditions: Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, is an emerging technique in green synthesis. mdma.chwhiterose.ac.uk This approach could potentially be applied to the methoxymethylation of 3-hydroxy-4-methylbenzaldehyde, eliminating the need for a solvent altogether. The reaction would involve grinding the solid reactants (the phenol, a solid base like potassium carbonate, and a paraformaldehyde source) together, possibly with a catalytic amount of a phase-transfer agent. While not yet reported for this specific compound, it represents a promising avenue for future research into a truly solvent-free synthesis.

Chemical Reactivity and Transformative Chemistry of 3 Methoxymethoxy 4 Methylbenzaldehyde

Reactivity of the Methyl Group: Side-Chain Functionalization

The methyl group at the C4 position of the benzene (B151609) ring is a key site for functionalization. Its benzylic nature makes it susceptible to a variety of transformations, including halogenation, oxidation, and cross-coupling reactions.

The benzylic protons of the methyl group in 3-(methoxymethoxy)-4-methylbenzaldehyde can be readily substituted with halogens, most commonly bromine, through free-radical halogenation. A standard and effective method for this transformation is the Wohl-Ziegler reaction, which typically employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light. libretexts.orgmasterorganicchemistry.comchadsprep.com

The reaction proceeds via a free-radical chain mechanism. The initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This stabilization is a key factor in the selectivity for the benzylic position over other C-H bonds in the molecule. The benzylic radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to yield the benzylic bromide and a new bromine radical, which continues the chain reaction. libretexts.orgyoutube.com

For a substrate like this compound, the reaction conditions must be carefully controlled to avoid side reactions, such as electrophilic aromatic bromination or reactions involving the aldehyde group. The use of non-polar solvents like carbon tetrachloride (CCl₄) or more environmentally benign alternatives like 1,2-dichlorobenzene (B45396) is common. youtube.com

Table 1: Representative Conditions for Benzylic Bromination

| Reagent/Catalyst | Solvent | Initiator | Temperature | Product | Reference(s) |

| N-Bromosuccinimide (NBS) | CCl₄ or 1,2-Dichlorobenzene | AIBN or Light | Reflux | 3-(Methoxymethoxy)-4-(bromomethyl)benzaldehyde | libretexts.org, youtube.com |

It is important to note that the presence of the electron-donating methoxymethoxy group and the electron-withdrawing aldehyde group can influence the reactivity of the aromatic ring towards electrophilic attack, making the choice of reaction conditions crucial for achieving selective benzylic bromination.

The methyl group of this compound can be oxidized to either a carboxylic acid or a second aldehyde group, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Carboxylic Acid: Strong oxidizing agents are typically required to convert the methyl group to a carboxylic acid. A common reagent for this transformation is potassium permanganate (B83412) (KMnO₄) in a basic or acidic aqueous solution, followed by heating. masterorganicchemistry.com The reaction proceeds through the oxidation of the benzylic carbon. The resulting 3-(methoxymethoxy)-4-formylbenzoic acid is a valuable intermediate for the synthesis of more complex molecules. Other strong oxidants like chromic acid (H₂CrO₄) can also be employed, although their use is often limited due to toxicity concerns. masterorganicchemistry.com

Controlled Oxidation to Aldehyde: Selective oxidation of the methyl group to a second aldehyde, to form 3-(methoxymethoxy)terephthalaldehyde, is a more challenging transformation that requires milder and more controlled conditions to prevent over-oxidation to the carboxylic acid. One potential approach involves the use of manganese dioxide (MnO₂), which is known to selectively oxidize benzylic alcohols to aldehydes. This would necessitate a two-step process: initial benzylic bromination followed by hydrolysis to the benzylic alcohol, and then oxidation with MnO₂. Another strategy could involve the use of specific catalytic systems that can directly and selectively oxidize a benzylic methyl group to an aldehyde in the presence of another aldehyde function, though this remains a significant synthetic challenge.

Table 2: Conditions for Oxidation of the Methyl Group

| Product | Reagent(s) | Solvent | Conditions | Reference(s) |

| 3-(Methoxymethoxy)-4-formylbenzoic acid | KMnO₄ | Water/Pyridine | Heat | masterorganicchemistry.com |

| 3-(Methoxymethoxy)terephthalaldehyde | 1. NBS, Initiator2. H₂O3. MnO₂ | 1. CCl₄2. Acetone/Water3. Dichloromethane (B109758) | 1. Reflux2. Ambient3. Reflux | , libretexts.org |

The benzylic position, once halogenated (e.g., to a bromide), becomes an excellent electrophilic partner for various metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of derivatives.

A prominent example is the Suzuki-Miyaura coupling, which would involve the reaction of 3-(methoxymethoxy)-4-(bromomethyl)benzaldehyde with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govrsc.org This reaction is highly versatile and tolerates a wide range of functional groups.

Another important transformation is the direct C-H arylation of the benzylic position. Recent advances have shown that palladium catalysts can facilitate the coupling of benzylic C-H bonds with aryl halides or other coupling partners, offering a more atom-economical route to diarylmethane derivatives. rsc.org

Strategic Applications of 3 Methoxymethoxy 4 Methylbenzaldehyde As a Synthetic Intermediate

Chiral Auxiliary and Ligand Precursor Development

Derivatization for Enantioselective Catalysis

The aldehyde functional group of 3-(Methoxymethoxy)-4-methylbenzaldehyde is a versatile handle for the construction of chiral molecules that can serve as ligands in enantioselective catalysis. The general strategy involves the condensation of the aldehyde with a chiral amine or alcohol to form a chiral Schiff base or acetal (B89532), respectively. These resulting molecules, possessing a defined three-dimensional structure, can then coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations.

For instance, condensation with a chiral amino alcohol could yield a bidentate ligand. Subsequent deprotection of the MOM group would provide a phenolic hydroxyl group that can also participate in metal coordination or act as a Brønsted acid/base site, potentially influencing the catalytic activity and enantioselectivity.

Role in the Synthesis of Chiral Phenolic Ligands

The synthesis of chiral phenolic ligands is a cornerstone of asymmetric catalysis. This compound represents a valuable starting material for such ligands due to the presence of the protected phenol (B47542) and the reactive aldehyde. The MOM ether provides robust protection during synthetic manipulations that are incompatible with a free phenol, such as reactions involving strong bases or organometallic reagents.

A common approach to chiral phenolic ligands involves the ortho-lithiation of the aromatic ring, directed by the methoxymethoxy group. Subsequent reaction with a chiral electrophile can install a stereocenter adjacent to the phenolic oxygen. Alternatively, the aldehyde can be transformed into a chiral center through enantioselective addition reactions. Following these transformations, the removal of the MOM group under mild acidic conditions unmasks the phenol, which is a key feature for many catalytic applications, including Lewis acid catalysis and hydrogen bonding interactions.

Scaffold for Combinatorial Chemistry Libraries and Diversity-Oriented Synthesis

The structure of this compound is well-suited for its use as a scaffold in the generation of compound libraries for drug discovery and other applications. The aldehyde provides a key reaction site for diversification, while the protected phenol offers a latent site for further functionalization.

High-Throughput Synthesis Strategies Employing the Benzaldehyde (B42025) Moiety

The benzaldehyde moiety is amenable to a wide range of high-throughput synthesis (HTS) techniques. Multi-component reactions, such as the Ugi or Passerini reactions, are particularly powerful for generating molecular diversity from a set of simple starting materials. In this context, this compound could serve as the aldehyde component, reacting with an amine, a carboxylic acid, and an isocyanide (in the case of the Ugi reaction) to rapidly produce a library of complex amides.

The reactivity of the aldehyde also allows for its use in solid-phase synthesis, where it can be immobilized on a resin and subsequently elaborated through various chemical transformations. This approach facilitates the purification of the library members by simple filtration and washing.

Generation of Structural Diversity via Functional Group Interconversions

The functional groups present in this compound allow for a multitude of interconversions to generate structural diversity. The aldehyde can be:

Reduced to an alcohol, which can then be etherified or esterified.

Oxidized to a carboxylic acid, which can be converted to amides, esters, or other acid derivatives.

Converted to an imine, which can be further functionalized or reduced to an amine.

Used in olefination reactions (e.g., Wittig, Horner-Wadsworth-Emmons) to form alkenes with diverse substitution patterns.

Following the diversification of the aldehyde group, the MOM protecting group can be removed to reveal the phenol. This phenol can then undergo another round of diversification reactions, such as etherification, esterification, or electrophilic aromatic substitution, further expanding the structural diversity of the compound library.

While direct, detailed research on this compound is not widely published, its structural features strongly suggest its utility as a versatile intermediate in synthetic chemistry. The principles of enantioselective catalysis, ligand synthesis, and combinatorial chemistry provide a clear roadmap for its potential applications.

Advanced Characterization and Spectroscopic Methodologies in Research on 3 Methoxymethoxy 4 Methylbenzaldehyde

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-(Methoxymethoxy)-4-methylbenzaldehyde. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm) of the theoretical value. This level of precision allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₁₀H₁₂O₃), the theoretical monoisotopic mass is 180.07864 Da. An experimentally determined mass that closely matches this value serves as primary evidence of the compound's successful synthesis.

Techniques such as Ultra-High Performance Liquid Chromatography coupled with hybrid quadrupole-Orbitrap mass spectrometry (UPLC-Q-Exactive/MS) are often utilized for such analyses. researchgate.net This setup not only confirms the mass of the final product but can also be used to monitor the progress of a reaction by detecting the presence of starting materials, intermediates, and the desired product in a reaction mixture.

Furthermore, HRMS can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion. The resulting fragmentation pattern offers valuable structural information. For this compound, characteristic fragmentation pathways would likely include the loss of the methoxymethyl (MOM) group or parts of it, and the loss of the carbonyl group.

| Plausible Fragment Ion | Formula | Theoretical Mass (Da) | Fragmentation Pathway |

| [M-CH₃O]⁺ | C₉H₉O₂⁺ | 149.06025 | Loss of a methoxy (B1213986) radical from the MOM group |

| [M-CH₂O]⁺ | C₉H₁₀O₂⁺ | 150.06808 | Cleavage of the ether linkage in the MOM group |

| [M-CHO₂CH₃]⁺ | C₈H₇O⁺ | 119.04969 | Loss of the entire methoxymethoxy group |

| [M-CO]⁺ | C₉H₁₂O₂⁺ | 152.08373 | Loss of carbon monoxide from the aldehyde |

This table represents predicted fragmentation patterns based on the structure of the compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Advanced NMR techniques provide a complete picture of the carbon-hydrogen framework and the connectivity between atoms.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for a complete and unambiguous structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this molecule, a COSY spectrum would show correlations between the aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon atoms and protons. It allows for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the methyl protons to the C4 carbon of the ring, and from the aldehydic proton to the C1 and C2 carbons.

| Expected 2D NMR Correlation | Interacting Nuclei | Experiment | Structural Information Confirmed |

| H2 ↔ H6 | ¹H - ¹H | COSY | Proximity of aromatic protons |

| H-aldehyde ↔ C-aldehyde | ¹H - ¹³C | HSQC | Assignment of aldehyde proton and carbon |

| CH₃-methyl ↔ C4 | ¹H - ¹³C | HMBC | Position of the methyl group |

| CH₂-MOM ↔ C3 | ¹H - ¹³C | HMBC | Position of the methoxymethoxy group |

| CH₃O-MOM ↔ CH₂-MOM | ¹H - ¹³C | HMBC | Connectivity within the MOM protecting group |

This table represents predicted 2D NMR correlations based on the known structure.

Quantitative NMR (qNMR) has emerged as a powerful and accurate method for determining the purity of compounds and the yield of reactions, without the need for a specific reference standard of the analyte. nih.govderpharmachemica.com The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. nih.gov

To perform a qNMR analysis of this compound, a known mass of the sample is dissolved in a suitable deuterated solvent along with a precisely weighed amount of an internal standard of known purity. nih.gov The internal standard should have at least one signal that is well-resolved from the analyte's signals. By comparing the integral of a specific, well-defined proton signal of the analyte (e.g., the aldehydic proton) with the integral of a known proton signal of the internal standard, the absolute purity of the analyte can be calculated. This method is highly valued for its accuracy and direct traceability to the International System of Units (SI). rsc.org

| Parameter | Description | Typical Value/Condition |

| Internal Standard | A high-purity compound with known proton count and no overlapping signals. | Maleic anhydride, Dimethyl sulfone |

| Solvent | Deuterated solvent that dissolves both analyte and standard. | DMSO-d₆, Chloroform-d |

| Pulse Program | A simple 90° pulse with a long relaxation delay (D1) to ensure full magnetization recovery. | zg30 or similar |

| Relaxation Delay (D1) | Typically 5 times the longest T₁ relaxation time of the protons being quantified. | > 30 seconds |

| Number of Scans | Sufficient to obtain a good signal-to-noise ratio. | 16 - 64 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Pathways

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. In the context of the synthesis of this compound, these techniques can be used to track the disappearance of starting material functional groups and the appearance of product functional groups.

The IR spectrum of the product would be characterized by several key absorption bands. The most prominent would be the strong C=O stretching vibration of the aldehyde group, typically appearing around 1700-1685 cm⁻¹ for aromatic aldehydes. nih.gov Other important signals include the C-H stretch of the aldehyde group (around 2830-2720 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and strong C-O stretching vibrations from the methoxymethoxy ether linkage. nih.gov

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, aromatic ring vibrations are often stronger and more distinct than in the IR spectrum. The symmetric stretching of the benzene ring typically gives a strong band.

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | 2830-2720 | Medium | Medium |

| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aldehyde C=O | Stretch | 1700-1685 | 1700-1685 | Strong (IR), Medium (Raman) |

| Aromatic C=C | Ring Stretch | ~1600, ~1500 | ~1600, ~1000 | Strong-Medium |

| Ether C-O | Stretch | 1150-1050 | Weak | Strong (IR) |

This table is based on general spectroscopic principles and data from related compounds. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available, the analysis of closely related derivatives provides invaluable insight into molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

The data obtained from an X-ray diffraction experiment on a suitable crystal of a derivative would include the following:

| Crystallographic Parameter | Example Data for a Derivative (4-Methoxy-3-(methoxymethyl)benzaldehyde) |

| Chemical Formula | C₁₀H₁₂O₃ |

| Formula Weight | 180.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.8100(16) Å, b = 8.3970(17) Å, c = 14.510(3) Å, β = 98.01(3)° |

| Volume | 942.3(3) ų |

| Z (Molecules per unit cell) | 4 |

Data from the crystallographic study of an isomeric derivative. nih.gov

This structural information is crucial for understanding the solid-state properties of the material and can be used in fields such as materials science and drug design.

Computational and Theoretical Studies on 3 Methoxymethoxy 4 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost to model the electronic structure of molecules. For 3-(Methoxymethoxy)-4-methylbenzaldehyde, DFT calculations can reveal crucial details about its geometry, electron distribution, and spectroscopic properties. Methods like the B3LYP functional combined with a suitable basis set such as 6-311++G(d,p) are commonly employed for such investigations on substituted benzaldehydes. nih.govresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are fundamental predictors of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. materialsciencejournal.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the electron-donating methoxymethoxy and methyl groups. The LUMO would likely be centered on the electron-withdrawing benzaldehyde (B42025) group. The energy gap would provide a quantitative measure of its propensity to engage in chemical reactions, particularly electrophilic and nucleophilic attacks.

Illustrative FMO Data for this compound

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Region of electron donation (nucleophilic character) |

| LUMO Energy | -1.8 | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates moderate chemical reactivity and stability |

Reaction Mechanism Elucidation via Transition State Calculations

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states (TS) and the calculation of activation energies. This is crucial for understanding reaction mechanisms, kinetics, and predicting product formation. For instance, in reactions involving substituted benzaldehydes, such as their condensation with amines to form Schiff bases, DFT can model the entire reaction pathway. nih.gov

Studies on similar molecules, like the formation of 3,4-dimethoxybenzaldehyde (B141060) from its precursor, have utilized DFT to characterize the non-enzymatic steps, including radical formation, bond transformations, and additions. nih.govnih.govresearchgate.net By applying these methods to this compound, one could predict the most favorable pathway for its synthesis or its transformation into more complex derivatives. The calculations would involve locating the transition state structures and computing the energy barriers, providing a theoretical foundation for optimizing reaction conditions.

Hypothetical Reaction Step: Nucleophilic Addition to the Carbonyl Group

| Parameter | Calculated Value (kcal/mol) | Description |

|---|---|---|

| Energy of Reactants | 0.0 | Relative energy reference |

| Energy of Transition State (TS1) | +15.2 | Energy barrier for the initial attack on the carbonyl carbon |

| Energy of Intermediate | -5.8 | Stability of the tetrahedral intermediate formed |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly valuable for analyzing the conformational flexibility and intermolecular interactions of molecules in a condensed phase, such as in a solvent. For this compound, the methoxymethoxy (MOM) group introduces significant conformational freedom.

MD simulations can explore the rotational barriers around the C-O bonds of the MOM ether linkage and the C-C bond connecting the aldehyde group to the ring. This analysis helps to identify the most stable conformers and the dynamics of their interconversion. Furthermore, by simulating the molecule in a solvent like water or an organic solvent, one can study the hydrogen bonding patterns and other non-covalent interactions that influence its solubility and reactivity. Such simulations have been effectively used to understand the binding modes of complex molecules with biological targets. mdpi.comacs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govresearchgate.net These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and then using regression methods to find a mathematical equation that links these descriptors to an observed activity. nih.govjmaterenvironsci.com

For analogues of this compound, a QSAR study could be designed to predict their potential as, for example, enzyme inhibitors. nih.govsigmaaldrich.com By synthesizing a library of derivatives with variations at different positions of the benzaldehyde scaffold and measuring their biological activity, a predictive QSAR model could be developed. This model would then guide the design of new, more potent analogues by indicating which structural features are most important for the desired activity.

Illustrative QSAR Model for a Hypothetical Series of Benzaldehyde Analogues

| Descriptor | Coefficient | Significance (p-value) | Interpretation |

|---|---|---|---|

| LogP (Hydrophobicity) | +0.45 | < 0.01 | Increased hydrophobicity enhances activity |

| HOMO Energy | -0.21 | < 0.05 | Higher HOMO energy (more easily oxidized) slightly decreases activity |

| Steric Parameter (MR) | -0.15 | < 0.05 | Bulkier substituents are detrimental to activity |

Retrosynthetic Analysis Software Applications for Derivatization Pathways

Modern drug discovery and chemical synthesis are increasingly supported by sophisticated retrosynthetic analysis software. Programs like SYNTHIA™, SynRoute, and those available through platforms like CAS SciFinderⁿ use extensive reaction databases and complex algorithms to propose viable synthetic routes to a target molecule. acs.orgcas.orgsigmaaldrich.comsynthiaonline.com These tools can deconstruct a complex molecule like a derivative of this compound into simpler, commercially available starting materials.

For designing derivatization pathways, a chemist could input a desired analogue of this compound into the software. The program would then generate multiple potential retrosynthetic routes, often ranking them based on factors like cost of starting materials, number of steps, and predicted reaction yields. cas.org This allows for the rapid exploration of synthetic possibilities and the identification of the most efficient and practical pathways to new molecules, accelerating the pace of research and development. sigmaaldrich.com For example, a retrosynthetic analysis for the parent compound might suggest a pathway starting from 4-methylphenol, involving steps like ortho-hydroxylation, methoxymethoxy protection, and formylation.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,4-dimethoxybenzaldehyde |

| 4-methylphenol |

| Benzaldehyde |

Future Research Directions and Emerging Opportunities for 3 Methoxymethoxy 4 Methylbenzaldehyde

Novel Catalytic Methods for Efficient Synthesis and Transformations

The development of efficient and selective catalytic methods for the synthesis and subsequent transformation of 3-(Methoxymethoxy)-4-methylbenzaldehyde is a primary area of future research. While traditional methods for the formation of the MOM ether and the benzaldehyde (B42025) moiety are established, novel catalytic systems can offer improved yields, milder reaction conditions, and greater functional group tolerance.

Future efforts could focus on one-pot procedures that combine the protection of the phenolic hydroxyl group and the formation or transformation of the aldehyde. For instance, transition-metal-catalyzed cross-coupling reactions could be employed to construct the substituted benzaldehyde core from simpler precursors. acs.orgresearchgate.net The development of catalysts that can differentiate between the aldehyde and the MOM-protected phenol (B47542) would be particularly valuable for selective transformations.

Furthermore, research into catalytic systems for the transformation of the aldehyde group in the presence of the MOM ether is crucial. This includes catalytic oxidations to the corresponding carboxylic acid, reductions to the alcohol, and various carbon-carbon bond-forming reactions. The stability of the MOM group under a range of catalytic conditions makes it an attractive protecting group for multi-step syntheses. adichemistry.com However, exploring catalysts that can selectively deprotect the MOM ether while leaving the rest of the molecule intact, or vice-versa, would significantly enhance its synthetic utility.

A comparison of potential catalytic approaches is presented in the table below.

| Catalytic Approach | Potential Reaction | Advantages |

| Transition-Metal Catalysis | Cross-coupling for core synthesis | High efficiency, functional group tolerance. acs.orgresearchgate.net |

| Biocatalysis | Selective oxidation/reduction | High selectivity, mild conditions, environmentally friendly. scielo.org.mxresearchgate.net |

| Organocatalysis | Asymmetric transformations | Metal-free, enantioselective product formation. nih.gov |

| Heterogeneous Catalysis | Deprotection/transformations | Ease of catalyst separation and recycling. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound into flow chemistry and automated synthesis platforms represents a significant leap towards more efficient, safer, and scalable chemical production. rsc.org Flow chemistry, with its superior heat and mass transfer, allows for precise control over reaction parameters, which can be particularly beneficial for exothermic or fast reactions involving this compound. beilstein-journals.org

Automated platforms can be programmed to perform multi-step syntheses, including the initial formation of this compound and its subsequent conversion into a library of derivatives. vapourtec.com This high-throughput approach can accelerate the discovery of new molecules with desired properties for applications in pharmaceuticals, agrochemicals, and materials science. The use of such platforms can also minimize handling of potentially hazardous reagents and intermediates. acs.org

Future research in this area should focus on developing robust and reliable flow-based protocols for the key reactions involving this compound. This includes the optimization of reaction conditions such as temperature, pressure, and residence time to maximize yield and selectivity. The development of in-line analytical techniques to monitor the reaction progress in real-time is also a critical aspect of this research.

Exploration of Unconventional Reactivity Profiles

The interplay between the aldehyde, the MOM-protected phenol, and the methyl group in this compound could give rise to unconventional reactivity profiles that are yet to be fully explored. The electronic effects of the substituents can influence the reactivity of both the aromatic ring and the functional groups.

One area of interest is the investigation of intramolecular reactions. For example, under specific conditions, the MOM ether could potentially interact with the aldehyde group, leading to the formation of novel cyclic structures. The development of catalysts that can promote such intramolecular transformations would be a significant advancement.

Furthermore, the MOM group, while generally stable, can be cleaved under acidic conditions. adichemistry.comtotal-synthesis.com Exploring the selective cleavage of the MOM group in the presence of other acid-sensitive functionalities within a molecule derived from this compound could lead to new synthetic strategies. Research into the use of this compound in reactions that proceed via radical intermediates or photochemical pathways could also uncover novel reactivity.

Sustainable and Biocatalytic Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly important in modern chemical synthesis. Future research on this compound should prioritize the development of sustainable and biocatalytic methods for its synthesis and derivatization.

This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. For example, catalyst-free synthesis methods in sustainable solvents are being developed for related heterocyclic compounds derived from aldehydes. bohrium.com The use of solid acid catalysts for the deprotection of MOM ethers is another green approach, as these catalysts can be easily recovered and reused. nih.gov

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. scielo.org.mxresearchgate.net Research into enzymes that can selectively oxidize or reduce the aldehyde group of this compound, or that can asymmetrically modify the molecule, would be of great interest. Lignin peroxidase, for instance, is an enzyme known to degrade aromatic compounds and could potentially be used to transform derivatives of this benzaldehyde. mdpi.com

The table below outlines potential green chemistry approaches for this compound.

| Green Chemistry Approach | Specific Example | Environmental Benefit |

| Use of Green Solvents | Water or bio-derived solvents | Reduced toxicity and environmental impact. mdpi.com |

| Atom Economy | One-pot, multi-component reactions | Minimized waste generation. acs.orgresearchgate.net |

| Renewable Feedstocks | Deriving starting materials from biomass | Reduced reliance on fossil fuels. |

| Biocatalysis | Enzymatic oxidation/reduction | High selectivity, mild conditions, biodegradable catalysts. scielo.org.mxresearchgate.net |

Design of Next-Generation Advanced Materials Utilizing this compound Scaffolds

The unique structure of this compound makes it an attractive building block for the design of next-generation advanced materials. The aldehyde group provides a reactive handle for polymerization or for grafting onto surfaces, while the substituted aromatic ring can be tailored to impart specific electronic or optical properties to the resulting material.

Future research could focus on the synthesis of polymers, such as polyesters or polyimines, from this compound and its derivatives. These polymers could have applications in areas such as organic electronics, gas separation membranes, or as advanced coatings. The MOM-protected phenol can be deprotected after polymerization to reveal a free hydroxyl group, which can then be used for further functionalization or to modulate the material's properties.

Furthermore, this compound could be used to synthesize ligands for metal-organic frameworks (MOFs) or other coordination polymers. The resulting materials could exhibit interesting properties for gas storage, catalysis, or sensing applications. The functionalization of surfaces with self-assembled monolayers (SAMs) of this compound derivatives is another promising area, with potential applications in biosensors and microelectronics. nih.gov The synthesis of azide-functionalized benzaldehydes for use in "click chemistry" also opens up possibilities for creating complex, functional materials. beilstein-journals.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Methoxymethoxy)-4-methylbenzaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound is typically synthesized via methoxymethyl (MOM) protection of 3-hydroxy-4-methylbenzaldehyde. A common method involves reacting 4-methyl-3-hydroxybenzaldehyde with methoxymethyl chloride in the presence of a base (e.g., NaH) in anhydrous dichloromethane under reflux. Reaction conditions such as temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield and purity. Post-synthesis purification via column chromatography (hexane/ethyl acetate) is recommended. Optimization studies suggest that excess methoxymethyl chloride and inert atmospheres improve yields up to 85% .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR: Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and methoxymethoxy groups (δ 3.3–3.5 ppm for OCH3 and δ 4.6–4.8 ppm for OCH2O).

- FTIR: Strong carbonyl stretch (C=O) at ~1700 cm⁻¹ and ether linkages (C-O-C) at ~1100 cm⁻¹.

- X-ray Crystallography: Confirms molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding). Single-crystal studies reveal planar aromatic rings with a dihedral angle <10° between substituents .

- TLC: Monitors reaction progress using dichloromethane/hexane (1:3) with UV visualization .

Q. How does the methoxymethoxy group influence the compound’s reactivity in substitution and oxidation reactions?

- Methodological Answer: The methoxymethoxy group acts as an electron-donating protecting group, stabilizing the aldehyde against nucleophilic attack while directing electrophilic substitution to the para position of the methoxy group. In oxidation reactions (e.g., with KMnO4), the aldehyde converts to a carboxylic acid, but harsh conditions may cleave the MOM group. Controlled oxidation using Jones reagent at 0°C preserves the ether linkage, yielding 3-(methoxymethoxy)-4-methylbenzoic acid in ~70% yield .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the nucleophilic addition reactions of this compound?

- Methodological Answer: Regioselectivity arises from the electron-donating MOM group, which activates the aromatic ring toward electrophilic substitution at the para position. For nucleophilic additions (e.g., Grignard reagents), computational studies (DFT) show that the aldehyde’s LUMO is localized at the carbonyl carbon, favoring nucleophilic attack. Experimental validation via Hammett plots correlates substituent effects with reaction rates, showing a ρ value of -1.2 for electron-withdrawing groups .

Q. How can computational modeling (e.g., DFT) predict the interaction of this compound with biological targets?

- Methodological Answer: Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like cytochrome P450, with binding energies of -8.2 kcal/mol. MD simulations (GROMACS) assess stability over 100 ns, revealing hydrogen bonds between the aldehyde oxygen and Arg125 residue. These models guide mutagenesis studies to validate interactions .

Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer: Contradictions may arise from impurities (>95% purity required via HPLC) or assay conditions (e.g., pH, temperature). Reproducibility protocols include:

- Enzyme Assays: Standardize NADPH concentrations in cytochrome P450 inhibition studies.

- Dose-Response Curves: Use IC50 values from triplicate experiments to minimize variability.

- Comparative Studies: Cross-reference with structurally similar compounds (e.g., 4-methoxybenzaldehyde derivatives) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.